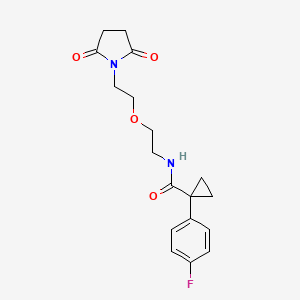

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Description

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropane core substituted with a 4-fluorophenyl group and a carboxamide-linked polyethylene glycol (PEG)-like chain terminating in a 2,5-dioxopyrrolidine moiety. The dioxopyrrolidine group may act as a reactive handle for conjugation or as a solubilizing agent. Its synthesis typically involves multi-step organic reactions, including cyclopropanation, amide coupling, and functional group modifications.

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4/c19-14-3-1-13(2-4-14)18(7-8-18)17(24)20-9-11-25-12-10-21-15(22)5-6-16(21)23/h1-4H,5-12H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZGOEPXNLIAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopropane carboxamide core. This can be achieved through cyclopropanation reactions using diazo compounds and alkenes. The introduction of the fluorophenyl group can be accomplished via nucleophilic aromatic substitution reactions. The final step involves the attachment of the pyrrolidinone moiety through amide bond formation, often using coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors for cyclopropanation and automated systems for amide bond formation. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the fluorophenyl group or the pyrrolidinone moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydride (NaH) for nucleophilic substitution or electrophilic reagents like bromine (Br2) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other cyclopropane-containing carboxamides and aryl-substituted derivatives. Below is a comparative analysis based on available literature and analogous compounds:

Key Observations:

Rigidity and Stability: The cyclopropane ring in the target compound provides greater conformational rigidity compared to non-cyclopropane analogues like the sodium salt of cyclohexylmethyl phosphonothiolate . This rigidity often correlates with improved metabolic stability in vivo.

Fluorine’s electronegativity may also improve binding specificity in hydrophobic pockets.

Pharmacokinetic and Thermodynamic Data (Hypothetical Comparison*)

| Parameter | Target Compound | N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide | Cyclohexylmethyl Phosphonothiolate |

|---|---|---|---|

| LogP | ~3.2 (estimated) | ~2.8 | ~1.5 (ionic form) |

| Aqueous Solubility | Low (due to fluorophenyl) | Moderate (methoxy improves solubility) | High (ionic nature) |

| Metabolic Stability | High (cyclopropane rigidity) | Moderate | Low (reactive phosphonothiolate) |

Research Findings and Limitations

- Synthetic Challenges: The target compound’s multi-step synthesis (e.g., cyclopropanation, amide coupling) may result in lower yields compared to simpler analogues like N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (78% yield) . No yield data is available for the target compound.

- Biological Activity: While the phosphonothiolate derivative shows reactivity in enzyme inhibition , the fluorophenylcyclopropane carboxamide’s biological targets remain uncharacterized.

- Conjugation Potential: The dioxopyrrolidine group’s utility in bioconjugation remains theoretical without experimental validation.

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the realm of anticonvulsant properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring and a pyrrolidine-2,5-dione moiety, which is significant for its biological activity. The molecular formula is , and it has a molecular weight of approximately 305.34 g/mol.

Target of Action:

Research indicates that compounds with structural similarities may exhibit anticonvulsant properties by modulating calcium channels. Specifically, it is hypothesized that this compound may inhibit calcium currents mediated by L-type calcium channels (Cav 12), which are critical in the pathophysiology of seizures.

Pharmacodynamics:

The biological activity of this compound is linked to its interaction with neurotransmitter systems. It may enhance the inhibitory effects of GABA or modulate glutamate transporters, which are pivotal in seizure control .

Anticonvulsant Properties

A study conducted on hybrid molecules derived from 2,5-dioxopyrrolidin-1-yl derivatives demonstrated significant anticonvulsant activity in various animal models. The compounds were tested using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Notably, several compounds exhibited protection rates exceeding 50% in these models at a dose of 100 mg/kg .

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |

|---|---|---|

| Compound 4 | 67.65 | 42.83 |

| Compound 8 | 54.90 | 50.29 |

| Compound 20 | 47.39 | - |

These results suggest that the compound has a favorable safety profile compared to traditional antiepileptic drugs like valproic acid and ethosuximide.

Case Studies and Research Findings

-

Preclinical Studies :

In preclinical studies, various derivatives of the compound were synthesized and tested for their anticonvulsant efficacy. The results indicated that certain modifications to the structure led to enhanced potency and reduced side effects compared to existing medications . -

In Vitro Studies :

In vitro assays showed that the compound acts as a positive allosteric modulator for glutamate transporters, enhancing glutamate uptake in neuronal cultures. This mechanism is crucial as it suggests a novel approach to managing epilepsy without significant off-target effects . -

Pharmacokinetics :

The pharmacokinetic profile of related compounds indicates high metabolic stability in human liver microsomes, suggesting that they may have favorable absorption and distribution characteristics necessary for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, and how can diastereomer ratios be controlled?

- Methodological Answer : The compound can be synthesized via cyclopropanation of cyclopropene precursors using a phenol derivative (e.g., Procedure B in Org. Biomol. Chem. 2017). Key steps include:

- Reacting N-substituted cyclopropene carboxamides with ethoxyethyl-pyrrolidinone derivatives under mild acidic/basic conditions.

- Purification via silica gel column chromatography (hexanes/EtOAc gradients) to isolate diastereomers .

- Diastereomer ratios (e.g., dr 17:1 to 23:1 in similar compounds) depend on steric/electronic effects of substituents; optimizing equivalents of phenol derivatives improves selectivity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

- Methodological Answer :

- 1H NMR : Resolve diastereomers using chloroform-d at 600 MHz; focus on splitting patterns (e.g., δ 4.50 ppm for ethoxyethyl protons) .

- TLC/HPLC : Monitor reaction progress (Rf ~0.2–0.3 in hexanes/EtOAc 5:1) .

- Mass Spectrometry : Confirm molecular weight (e.g., exact mass via Q-TOF) and fragmentation patterns.

- Polarimetry : Quantify enantiomeric excess if chiral centers are present.

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer :

- Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- The dioxopyrrolidinyl group may hydrolyze under acidic conditions (pH <3); use buffered solutions (pH 6–8) for storage .

- Cyclopropane rings are strain-sensitive; avoid prolonged exposure to high temperatures (>60°C) .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity observed in cyclopropanation reactions of similar carboxamides?

- Methodological Answer :

- The reaction proceeds via a [2+1] cycloaddition mechanism. Electron-withdrawing groups (e.g., 4-fluorophenyl) stabilize transition states, favoring trans-diastereomers (dr >17:1) .

- Computational modeling (DFT) can predict substituent effects on transition-state geometry.

- Contrast with : Bulkier substituents (e.g., 4-methoxyphenol) increase steric hindrance, altering diastereomer ratios (dr 23:1) .

Q. How does the 2,5-dioxopyrrolidin-1-yl ethoxyethyl group influence target binding in structure-activity relationship (SAR) studies?

- Methodological Answer :

- The pyrrolidinone moiety enhances solubility and mimics peptide bonds, potentially improving interactions with proteases or kinases.

- Replace the dioxopyrrolidinyl group with alternative linkers (e.g., PEG chains) and assay activity via enzyme inhibition (IC50) or cellular uptake studies.

- Cross-reference with : Carboxamide derivatives with similar backbones (e.g., thienopyridines) show varied bioactivity based on substituent polarity .

Q. What strategies resolve contradictions in reported diastereomer ratios for structurally analogous compounds?

- Methodological Answer :

- Analyze reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For example, (dr 17:1) used phenol vs. (dr 23:1) with 4-methoxyphenol .

- Conduct kinetic vs. thermodynamic control experiments (e.g., varying reaction times/temperatures).

- Use NOESY NMR to confirm stereochemical assignments and rule out impurities.

Q. How can in vitro metabolic stability of this compound be assessed for preclinical studies?

- Methodological Answer :

- Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS.

- Identify metabolites using high-resolution MS; focus on hydrolytic cleavage (cyclopropane ring opening) or pyrrolidinone oxidation.

- Compare with NIST data for analogous carboxamides to predict metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.